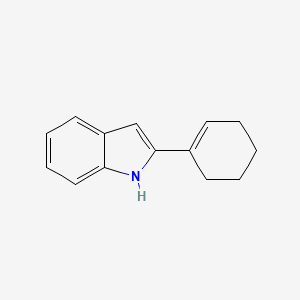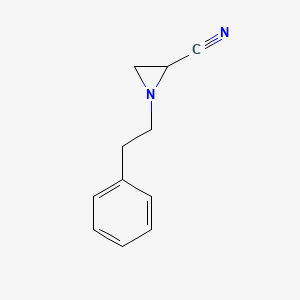
1-(2-Phenylethyl)aziridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)aziridine-2-carbonitrile is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenylethyl group and a carbonitrile group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)aziridine-2-carbonitrile typically involves the reaction of 2-phenylethylamine with a suitable aziridine precursor under controlled conditions. One common method is the cyclization of 2-phenylethylamine with a halogenated nitrile compound in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions: 1-(2-Phenylethyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products. For example, oxidation with peracids can convert the aziridine ring to an oxaziridine, while reduction with lithium aluminum hydride can open the ring to form amines.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents like sodium azide, sodium methoxide, or thiourea in solvents like methanol or ethanol.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Ring-Opening: Aziridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxaziridine derivatives.
Reduction: Primary or secondary amines.
科学的研究の応用
1-(2-Phenylethyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1-(2-Phenylethyl)aziridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s strain energy makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. In biological systems, the compound can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
類似化合物との比較
1-(2-Phenylethyl)aziridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carbonitrile group.
1-(2-Phenylethyl)aziridine-2-carbaldehyde: Contains an aldehyde group in place of the carbonitrile group.
1-(2-Phenylethyl)aziridine-2-methanol: Features a hydroxyl group instead of a carbonitrile group.
Uniqueness: 1-(2-Phenylethyl)aziridine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its analogs. The carbonitrile group can participate in additional reactions, such as nucleophilic addition and cycloaddition, expanding the compound’s utility in synthetic chemistry.
特性
CAS番号 |
75985-40-9 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
1-(2-phenylethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11-9-13(11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
InChIキー |
FCJLHXXSOZHLNB-UHFFFAOYSA-N |
正規SMILES |
C1C(N1CCC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


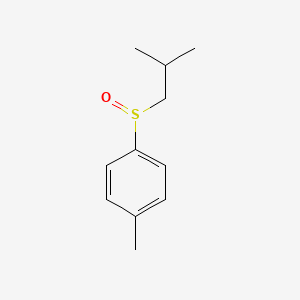
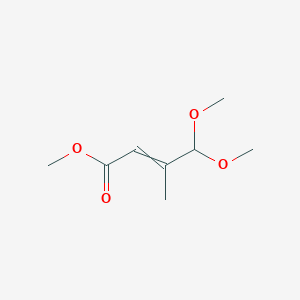
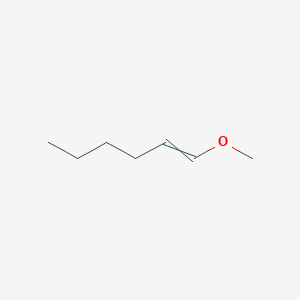
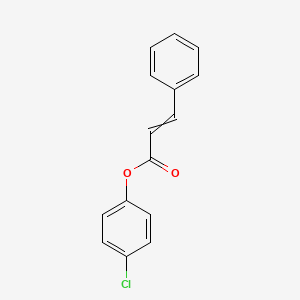

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)



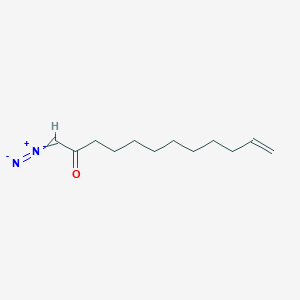

![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
